1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine
Description
Properties
IUPAC Name |
1,3-dimethoxy-2-(methoxymethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-9-4-7(8,5-10-2)6-11-3/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKZIQVDCOXXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N,N-Dibenzyl-1,3-dimethoxy-2-(methoxymethyl)propan-2-amine (4a)
The precursor 4a is synthesized via alkylation of this compound with benzyl bromide in the presence of sodium hydride (NaH). Key steps include:
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Reagent Preparation : A suspension of NaH (50–72% in mineral oil) in anhydrous tetrahydrofuran (THF) is prepared under nitrogen atmosphere.
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Alkylation : Benzyl bromide is added dropwise to the reaction mixture at 0°C, followed by stirring at room temperature for 12 hours.
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Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate).
This step yields 4a as a pale-yellow oil with a reported yield of 84–91%.
Hydrogenolysis of 4a to this compound
The final step involves catalytic hydrogenation to remove the benzyl protecting groups:
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Reaction Setup : A mixture of 4a (270 mg, 0.790 mmol) and 10% palladium on activated charcoal (Pd/C, 84.0 mg) in methanol (10 mL) is stirred under hydrogen gas (1 atm) at room temperature.
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Reaction Monitoring : Completion is confirmed after 1.5 hours via thin-layer chromatography (TLC).
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Purification : The catalyst is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is washed with saturated sodium bicarbonate and dried over magnesium sulfate.
This process affords the target amine as a pale-yellow oil in 91% yield.
Table 1: Optimization of Hydrogenolysis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10% Pd/C (0.1 eq) | Maximizes H₂ uptake |
| Solvent | Methanol | Enhances solubility |
| Reaction Time | 1.5–2 hours | Prevents over-reduction |
| Temperature | 25°C | Balances kinetics and selectivity |
Mechanistic Insights and Side Reactions
The hydrogenolysis mechanism proceeds via adsorption of hydrogen onto the Pd/C surface, followed by sequential cleavage of the C–N bonds in the dibenzyl groups. Key intermediates include a partially debenzylated species, which undergoes further reduction to yield the primary amine. Side reactions, such as over-reduction or ether cleavage, are mitigated by controlling hydrogen pressure and reaction duration.
Spectroscopic Characterization
The structure of this compound is confirmed via advanced analytical techniques:
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| IR (neat) | 3383 cm⁻¹ (N–H stretch) | Primary amine |
| 1109 cm⁻¹ (C–O–C stretch) | Ether linkages | |
| ¹H NMR | δ 3.35 (s, 9H) | Methoxy groups |
| ¹³C NMR | δ 75.0 (quaternary carbon) | C–N center |
Scalability and Industrial Adaptations
The Thieme-Connect protocol has been successfully scaled to kilogram-scale production. For instance, hydrogenation of 4a (400 mg) in a 3000L reactor with Pd/C (0.1 eq) achieves 91% yield without compromising purity. Industrial adaptations emphasize:
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Catalyst Recycling : Pd/C is recovered via filtration and reactivated for reuse, reducing costs.
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Solvent Recovery : Methanol is distilled and recycled, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine, highlighting differences in substituents, molecular properties, and applications:
Key Comparisons :
Structural Complexity and Solubility: The target compound’s three ether groups enhance its polarity compared to simpler analogs like methoxyisopropylamine . However, the N,N-dimethyl derivative (C₉H₂₁NO₃) exhibits reduced solubility due to increased hydrophobicity . 1,3-Dimethoxypropan-2-amine (C₅H₁₃NO₂) lacks the methoxymethyl group, resulting in lower steric hindrance and higher reactivity in nucleophilic reactions .
Synthetic Utility :
- Compounds like 1-(3,4-dimethoxyphenyl)propan-2-amine () demonstrate the role of methoxy groups in stabilizing intermediates during amide synthesis. The target compound’s methoxymethyl group may similarly act as a protecting group in multi-step syntheses.
- Room-temperature syntheses of propan-2-amine derivatives (e.g., 2-(1,2,4-oxadiazol-3-yl)propan-2-amine) highlight the versatility of amine-ether backbones in bioactive molecule development .
Aromatic analogs (e.g., 1-(2-methoxyphenyl)propan-2-amine) are explored in pharmacology, but the aliphatic nature of the target compound likely directs it toward non-pharmaceutical uses .
Physicochemical Trade-offs :
- The methoxymethyl group in the target compound increases molecular weight and boiling point relative to 1,3-dimethoxypropan-2-amine. However, this substitution may reduce metabolic stability compared to cyclopropylmethanamine derivatives, which prioritize lipophilicity and bioavailability in drug design .
Biological Activity
1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is a chemical compound that has gained attention in various fields, including medicinal chemistry and biochemical research. Its unique structure allows it to interact with biological systems, modulating various pathways and potentially offering therapeutic benefits. This article delves into the biological activity, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The IUPAC name for this compound is 1,3-dimethoxy-2-(methoxymethyl)-2-propanamine, with the molecular formula and a CAS number of 114261-08-4. The structure features two methoxy groups and a methoxymethyl group attached to a propanamine backbone, which contributes to its reactivity and biological interactions.
This compound acts primarily as a ligand , binding to specific receptors and enzymes within biological systems. This interaction can lead to modulation of cellular signaling pathways, influencing processes such as:
- Enzyme Activity : It may enhance or inhibit the activity of certain enzymes.
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological responses.
Biological Activities
Research indicates several notable biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, they may downregulate the expression of TNF-α and IL-6 in cell cultures subjected to inflammatory stimuli .
2. Neuroprotective Potential
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress markers .
3. Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on concentration and the specific microbial strain tested .
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Safety Profile
The compound is classified with hazard statements indicating potential risks such as skin corrosion (H314) and respiratory irritation (H335). Proper safety measures should be observed when handling this substance in laboratory settings .
Comparison with Similar Compounds
To understand its unique properties, it is beneficial to compare this compound with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethoxypropane | Lacks amine group | Limited biological activity |
| 2-Methoxy-1,3-dimethoxypropane | Similar methoxy groups | Mild anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, hydrochlorination of a methoxy-substituted ester intermediate (e.g., methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) with HCl in dioxane yields a deprotected amine product, confirmed by 1H-NMR (DMSO-d6) to track reaction efficiency . Structural validation of intermediates can employ X-ray crystallography, as demonstrated for analogous methoxy-substituted aminium salts .
Q. How is the structural integrity of this compound confirmed in academic settings?
- Methodological Answer : Combine spectroscopic and crystallographic techniques. 1H-NMR is critical for verifying functional group integrity (e.g., methoxy and amine protons), while X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, as seen in structurally related compounds . Purity assessment may involve HPLC or GC-MS, with absence of co-eluting peaks indicating high purity, as noted in analytical reports for similar amines .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer : Follow strict PPE guidelines (gloves, goggles, lab coats) and avoid skin contact. Static discharge mitigation (e.g., grounded equipment) is essential due to flammability risks, as highlighted in safety data sheets for analogous amines . Waste should be segregated and disposed via certified hazardous waste handlers .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Institutions like ICReDD integrate reaction path search algorithms with experimental data to narrow optimal conditions (e.g., solvent, temperature), reducing trial-and-error iterations . Software tools (e.g., Gaussian, ORCA) enable virtual screening of protecting group strategies, minimizing side reactions .
Q. How should researchers resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR signals for methoxy groups overlap, crystallography (e.g., X-ray) can clarify spatial arrangements . Discrepancies in mass spectrometry results may require high-resolution MS/MS or isotopic labeling to confirm fragmentation patterns .
Q. What strategies address low yields in scaling up the synthesis of this compound?
- Methodological Answer : Pilot-scale reactors with precise temperature/pH control (e.g., jacketed glass reactors) improve reproducibility. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real-time, as suggested in production protocols for structurally similar amines . Solvent selection (e.g., switching from dioxane to THF) may enhance solubility and reduce side products .
Q. How does steric hindrance from methoxy groups influence reactivity in downstream applications?
- Methodological Answer : Steric effects can slow nucleophilic attacks or alter regioselectivity. Molecular dynamics simulations (e.g., using GROMACS) predict conformational flexibility, while experimental kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for reactions at hindered sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
